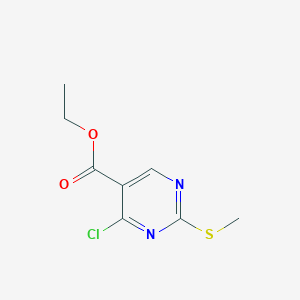

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

説明

特性

IUPAC Name |

ethyl 4-chloro-2-methylsulfanylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2S/c1-3-13-7(12)5-4-10-8(14-2)11-6(5)9/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNHLSHDDGJVDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1Cl)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207832 | |

| Record name | Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5909-24-0 | |

| Record name | Ethyl 4-chloro-2-(methylthio)-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5909-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005909240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5909-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-CHLORO-2-METHYLTHIO-5-PYRIMIDINECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EZY6B6CLY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS: 5909-24-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, with the CAS number 5909-24-0, is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. This white to yellow solid serves as a crucial intermediate in the development of a variety of pharmacologically active compounds, most notably kinase inhibitors and the erectile dysfunction drug, Avanafil.[1][2] Its unique structural features, including a reactive chlorine atom and a modifiable methylthio group, make it a versatile scaffold for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and its application in the synthesis of biologically active molecules, with a focus on kinase inhibitors.

Chemical and Physical Properties

This compound is a stable compound under recommended storage conditions. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5909-24-0 | [3] |

| Molecular Formula | C₈H₉ClN₂O₂S | [3] |

| Molecular Weight | 232.69 g/mol | [3] |

| Appearance | White to yellow solid/powder | [1] |

| Melting Point | 58-63 °C | [1] |

| Boiling Point | 132 °C at 0.4 mmHg | [2] |

| SMILES | CCOC(=O)c1cnc(SC)nc1Cl | |

| InChI | 1S/C8H9ClN2O2S/c1-3-13-7(12)5-4-10-8(14-2)11-6(5)9/h4H,3H2,1-2H3 | |

| Storage Temperature | 2-8°C |

Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic techniques. The key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Spectra available, detailed peak assignments require further investigation. | [4] |

| ¹³C NMR | Spectra available, detailed peak assignments require further investigation. | [3][4] |

| Mass Spectrometry (MS) | m/z: 232 (M+), 204, 164. | [3] |

| Fourier-Transform Infrared (FT-IR) | Spectra available, characteristic peaks for C=O, C-Cl, and C-S bonds are expected. | [3] |

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from S-methylisothiourea and diethyl ethoxymethylenemalonate.[1]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate

Step 2: Synthesis of this compound

-

To a three-necked flask, add ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate (30 g, 140 mmol).[2]

-

Slowly add thionyl chloride (20 g, 168 mmol).[2]

-

Heat the reaction mixture to 60 °C and maintain this temperature for 3 hours.[2]

-

After the reaction is complete, cool the solution to 0-5 °C.[2]

-

Slowly add 100 ml of ice water and stir the mixture at 0-5 °C for 1-2 hours to induce crystallization.[2]

-

Collect the solid product by filtration and dry it under vacuum at 50 °C.[2]

-

This procedure yields approximately 30.1 g (92% yield) of a white solid product with a purity of 99.8% as determined by HPLC.[2]

Reactivity and Applications in Synthesis

The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic substitution, making this compound a valuable precursor for a wide range of derivatives.[5]

Synthesis of Kinase Inhibitors

This compound is a key starting material for the synthesis of various kinase inhibitors, including those targeting Raf, FMS tyrosine kinase, and cyclin-dependent kinases (CDKs).[1] For instance, it is used in the synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives, which have shown anti-proliferative activity.[1]

References

- 1. This compound Overview - Georganics [georganics.sk]

- 2. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate | 5909-24-0 [chemicalbook.com]

- 3. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: Structure and Synthesis

This technical guide provides a comprehensive overview of the chemical structure and synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor for Avanafil, a PDE5 inhibitor.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Physicochemical Properties

This compound is a substituted pyrimidine derivative with the molecular formula C₈H₉ClN₂O₂S.[2] Its structure is characterized by a pyrimidine ring substituted with a chloro group at the 4-position, a methylthio group at the 2-position, and an ethyl carboxylate group at the 5-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5909-24-0 | [3][4] |

| Molecular Formula | C₈H₉ClN₂O₂S | [2][5] |

| Molecular Weight | 232.69 g/mol | [5] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic Acid Ethyl Ester, ETHYL 4-CHLORO-2-METHYLTHIOPYRIMIDINE-5-CARBOXYLATE | [3][5] |

| Appearance | White to off-white or light yellow solid/powder | [3][5][6] |

| Melting Point | 60-63 °C | [5] |

| SMILES String | CCOC(=O)c1cnc(SC)nc1Cl | |

| Purity | >97.0% (GC), 98% | [3] |

| Storage | 2-8°C, sealed in a dry place |

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main synthetic routes. Both methods involve the construction of the pyrimidine ring followed by a chlorination step.

Synthesis Route 1: Condensation followed by Chlorination

This two-step procedure begins with the condensation of S-methylisothiourea and diethyl ethoxymethylenemalonate to form an intermediate, ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate (a 4-oxopyrimidine). This intermediate is then chlorinated to yield the final product.[3]

Synthesis Route 2: Direct Chlorination of the Hydroxy Precursor

This method involves the direct chlorination of ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate. This precursor can be synthesized separately or obtained commercially. The chlorination is typically carried out using phosphorus oxychloride (POCl₃) or a mixture of phosphorus oxychloride and phosphorus pentachloride (PCl₅).

Experimental Protocols

The following are detailed experimental protocols for the key synthesis steps.

Protocol for Synthesis Route 2: Direct Chlorination

This protocol outlines the chlorination of ethyl 4-hydroxy-2-methylthiopyrimidine-5-carboxylate using thionyl chloride, as an alternative to phosphorus oxychloride.

Materials:

-

Ethyl 4-hydroxy-2-methylthiopyrimidine-5-carboxylate (30 g, 140 mmol)

-

Thionyl chloride (20 g, 168 mmol)

-

Ice water

Procedure:

-

In a three-necked flask, place ethyl 4-hydroxy-2-methylthiopyrimidine-5-carboxylate (30 g).

-

Slowly add thionyl chloride (20 g) to the flask.

-

Heat the reaction mixture to 60 °C and maintain this temperature for 3 hours.

-

After the reaction is complete, cool the solution to 0-5 °C.

-

Slowly add 100 ml of ice water to the cooled reaction mixture.

-

Stir the mixture at 0-5 °C for 1-2 hours to induce crystallization.

-

Collect the solid product by filtration.

-

Dry the product under vacuum at 50 °C.

Results:

-

Yield: 30.1 g (92%)

-

Purity (HPLC): 99.8%

-

Appearance: White solid

Quantitative Data Summary

Table 2: Summary of Synthesis Data

| Synthesis Route | Starting Material | Reagents | Reaction Conditions | Yield | Purity | Reference |

| Direct Chlorination | Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate | Thionyl chloride | 60 °C, 3 hours | 92% | 99.8% (HPLC) | |

| Condensation & Chlorination | S-methylisothiourea, Diethyl ethoxymethylenemalonate | Basic conditions, then POCl₃ | Reflux | Not specified | Not specified | [3] |

Logical Workflow for Synthesis and Application

The synthesis of this compound is a critical step in the production of more complex molecules with significant biological activity.

Conclusion

This compound is a valuable building block in medicinal chemistry. The synthetic routes described provide efficient methods for its preparation, enabling the development of important pharmaceutical agents. The provided protocols and data serve as a valuable resource for chemists and researchers in this field.

References

- 1. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98%min [csnvchem.com]

- 2. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Overview - Georganics [georganics.sk]

- 4. indianchemicalsociety.com [indianchemicalsociety.com]

- 5. mdpi.com [mdpi.com]

- 6. Diethyl ethoxymethylenemalonate CAS#: 87-13-8 [chemicalbook.com]

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate molecular weight and formula

An In-depth Technical Guide to Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various biologically active compounds. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Compound Properties

This compound is a versatile chemical intermediate.[1] Its molecular structure, featuring a pyrimidine core with chloro, methylthio, and ethyl carboxylate functional groups, offers multiple reactive sites for chemical modification.[1] This makes it a valuable starting material for synthesizing a wide range of derivatives with potential therapeutic applications.[2][3]

| Property | Data | Reference |

| Molecular Formula | C₈H₉ClN₂O₂S | [4][5][6] |

| Molecular Weight | 232.69 g/mol | [4][5][6] |

| Appearance | White to off-white or yellow solid/powder | [2][4][7] |

| Melting Point | 58-63 °C | [2][3][7] |

| CAS Number | 5909-24-0 | [3][7] |

| EC Number | 227-619-0 | [3][4][7] |

Applications in Research and Development

This pyrimidine derivative is a crucial building block in the synthesis of novel compounds with significant pharmacological properties. It has been utilized in the creation of:

-

Kinase Inhibitors: It is a precursor for synthesizing derivatives of pyrido[2,3-d]pyrimidin-7-one, which act as inhibitors of kinases like Raf.[2] These compounds show anti-proliferative activity against tumor cells and are valuable in cancer research.[2] It has also been used to develop potential inhibitors for FMS tyrosine kinase, Cdk4, PDGF, FGF, and EGF.[7][8]

-

Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of Avanafil, a potent and highly selective phosphodiesterase-5 (PDE-5) inhibitor used for treating erectile dysfunction.[4]

-

Biologically Active Scaffolds: Pyrimidines are fundamental to DNA bases, and this compound is used to create novel scaffolds for compounds with potential anticancer, antiviral, antioxidant, antibacterial, and antifungal activities.[2][3]

Experimental Protocols: Synthesis

Two primary methods for the synthesis of this compound have been documented.

Method 1: Two-Step Procedure from S-methylisothiourea

This procedure involves two main stages: condensation and chlorination.[2][3]

-

Condensation: S-methylisothiourea is condensed with diethyl ethoxymethylene malonate under basic conditions. This reaction forms a 4-oxopyrimidine sodium salt intermediate.

-

Chlorination: The resulting salt is then treated with phosphorus oxychloride (POCl₃) under reflux conditions to yield the final desired product, this compound.[2][3]

Method 2: From Ethyl 4-hydroxy-2-methylthiopyrimidine-5-carboxylate

This protocol provides a more direct chlorination step.[5]

-

Reaction Setup: Place ethyl 4-hydroxy-2-methylthiopyrimidine-5-carboxylate (30 g, 140 mmol) in a three-necked flask.

-

Addition of Chlorinating Agent: Slowly add thionyl chloride (SOCl₂) (20 g, 168 mmol) to the flask.

-

Heating: Heat the reaction mixture to 60 °C and maintain this temperature for 3 hours.

-

Work-up: After the reaction is complete, cool the solution to 0-5 °C.

-

Crystallization: Slowly add 100 ml of ice water to the cooled solution and stir for 1-2 hours at 0-5 °C to induce crystallization of the product.[5]

Visualized Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound as described in Method 1.

Caption: Synthesis of the target compound via condensation and chlorination.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound Overview - Georganics [georganics.sk]

- 3. This compound - High purity | EN [georganics.sk]

- 4. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98%min [csnvchem.com]

- 5. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate | 5909-24-0 [chemicalbook.com]

- 6. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98 5909-24-0 [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Physical Properties of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

This technical guide provides an in-depth overview of the physical properties, specifically the melting point and solubility, of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. This pyrimidine derivative is a key intermediate in the synthesis of various biologically active compounds.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physical Properties

This compound is a white to yellow solid compound.[1] The key physical properties are summarized in the tables below.

Melting Point

The melting point of a substance is a critical physical property for its identification and purity assessment. The reported melting point for this compound varies slightly across different sources, which is typical and can depend on the purity of the sample and the method of measurement.

| Property | Reported Value (°C) | Source(s) |

| Melting Point | 58 - 60 | Georganics[1] |

| Melting Point | 60 - 63 | Multiple sources[2][3][4][5] |

| Melting Point | 59 - 64 | Thermo Fisher Scientific[6] |

Solubility

Solubility data is crucial for selecting appropriate solvents for reactions, purification, and formulation.

| Solvent | Solubility | Source(s) |

| Chloroform | Soluble | [2][3] |

| Ethyl Acetate | Soluble | [2][3] |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound is a two-step procedure.[1]

-

Step 1: Condensation Reaction

-

S-methylisothiourea is condensed with diethyl ethoxymethylene malonate.

-

This reaction is carried out under basic conditions.

-

The product of this step is the sodium salt of 4-oxopyrimidine.

-

-

Step 2: Chlorination

-

The 4-oxopyrimidine sodium salt is treated with phosphorous oxychloride (POCl₃).

-

The reaction mixture is heated under reflux.

-

This step yields the final product, this compound.[1]

-

Caption: Synthesis of this compound.

Determination of Physical Properties

While specific experimental protocols for determining the physical properties of this exact compound are not detailed in the provided literature, standard laboratory procedures are as follows:

-

Melting Point Determination: A small, powdered sample of the purified compound is packed into a capillary tube. The tube is then heated in a calibrated melting point apparatus. The temperature range from which the substance begins to melt to when it is completely liquid is recorded as the melting point.

-

Solubility Testing: A qualitative assessment of solubility can be performed by adding a small, known amount of the solute to a specific volume of a solvent (e.g., 1 mL) in a test tube at a controlled temperature. The mixture is agitated, and the substance is observed to see if it dissolves completely.

Applications in Synthesis

This compound serves as a versatile starting material for the synthesis of more complex molecules with significant biological and pharmacological properties.[1] It is a key intermediate in the production of Avanafil, a phosphodiesterase-5 (PDE-5) inhibitor used to treat erectile dysfunction.[2][3] It is also used in the synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives, which act as kinase inhibitors with anti-proliferative activity against tumor cells.[1]

Caption: Role as an intermediate in the synthesis of pharmaceuticals.

References

- 1. This compound Overview - Georganics [georganics.sk]

- 2. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98%min [csnvchem.com]

- 3. 4-chloro-2-méthylthio-5-pyrimidinecarboxylate d'éthyle 98 % min [csnvchem.com]

- 4. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98 5909-24-0 [sigmaaldrich.com]

- 5. Account Suspended [pragmetis.com]

- 6. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate, 98% 100 g | Buy Online [thermofisher.com]

Spectroscopic Profile of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, a key intermediate in pharmaceutical synthesis. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide details Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.87 | Singlet | 1H | Pyrimidine H-6 |

| 4.41 | Quartet | 2H | -OCH₂CH₃ |

| 2.62 | Singlet | 3H | -SCH₃ |

| 1.40 | Triplet | 3H | -OCH₂CH₃ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 171.2 | C=O (Ester) |

| 164.8 | C-Cl (C-4) |

| 160.0 | C-S (C-2) |

| 156.1 | C-H (C-6) |

| 116.8 | C-5 |

| 62.5 | -OCH₂CH₃ |

| 14.2 | -OCH₂CH₃ |

| 14.1 | -SCH₃ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2981 | Medium | C-H stretch (alkane) |

| 1725 | Strong | C=O stretch (ester) |

| 1545, 1498 | Strong | C=N, C=C stretch (pyrimidine ring) |

| 1245 | Strong | C-O stretch (ester) |

| 780 | Strong | C-Cl stretch |

Technique: Attenuated Total Reflectance (ATR)

Experimental Protocols

The following protocols are generalized procedures for obtaining the NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (5-10 mg) was prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL). The solution was filtered into a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample was placed directly onto the ATR crystal, and pressure was applied to ensure good contact. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Visualizations

The following diagrams illustrate the experimental workflow and the correlation of the chemical structure with its spectroscopic signals.

The Diverse Biological Activities of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a highly versatile heterocyclic building block that serves as a crucial starting material for the synthesis of a wide array of biologically active molecules. Its unique arrangement of reactive sites—a labile chlorine atom at the 4-position, a modifiable methylthio group at the 2-position, and an ester functional group at the 5-position—allows for diverse chemical transformations, leading to compounds with significant potential in medicinal chemistry. This technical guide provides an in-depth overview of the biological activities of derivatives synthesized from this pyrimidine core, with a focus on their anticancer and antimicrobial properties.

Anticancer Activity: Targeting Key Cellular Pathways

Derivatives of this compound have demonstrated considerable promise as anticancer agents, primarily through the inhibition of various protein kinases and other essential cellular targets involved in cancer progression. The most prominent among these are the pyrido[2,3-d]pyrimidine derivatives, which are readily synthesized from the parent compound.

Kinase Inhibition

A significant body of research has focused on the development of pyrido[2,3-d]pyrimidine-based kinase inhibitors. These compounds have shown potent activity against a range of kinases that are often dysregulated in cancer, including:

-

Epidermal Growth Factor Receptor (EGFR): Several pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed and synthesized as EGFR inhibitors.[1] Certain compounds have exhibited potent inhibitory activities against both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the enzyme, with IC50 values in the nanomolar range.[1]

-

PIM-1 Kinase: Novel bioactive pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation in various cancers.[2]

-

Thymidylate Synthase (TS): Diaryl-based pyrido[2,3-d]pyrimidine derivatives have been evaluated as inhibitors of thymidylate synthase, a critical enzyme in DNA biosynthesis.[2]

-

Raf Kinase: The core structure has been utilized in the synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives that act as inhibitors of Raf kinase, a key component of the RAS-RAF-MEK-ERK signaling pathway.[3]

-

FMS Tyrosine Kinase: Pyrimidinopyridones derived from this compound have been identified as potential inhibitors of the FMS tyrosine kinase.

The inhibition of these kinases disrupts critical signaling pathways, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

Other Anticancer Mechanisms

Beyond kinase inhibition, derivatives of this pyrimidine core have been shown to exert their anticancer effects through other mechanisms:

-

Topoisomerase Inhibition: Certain 4-substituted 5,6,7,8-tetrahydrobenzo[2][4]thieno[2,3-d]pyrimidines have been identified as dual inhibitors of topoisomerase I and II, enzymes essential for DNA replication and repair.[5]

-

Apoptosis Induction and Cell Cycle Arrest: Many of the synthesized pyrido[2,3-d]pyrimidine derivatives have been shown to induce apoptosis in cancer cells and cause cell cycle arrest, often at the G2/M or G1 phase.[2][5]

The following table summarizes the anticancer activity of selected derivatives.

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| 4-Substituted 5,6,7,8-tetrahydrobenzo[2][4]thieno[2,3-d]pyrimidines | MCF-7 | 7.45 - 8.80 | [5] |

| Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives | A-549 | 7.23 - 16.2 | [1] |

| Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives | PC-3 | 7.12 - 18.01 | [1] |

| Pyrido[2,3-d]pyrimidine derivatives | MCF-7 | 0.57 | [2] |

| Pyrido[2,3-d]pyrimidine derivatives | HepG2 | 0.99 - 1.13 | [2] |

| Diaryl pyrido[2,3-d]pyrimidine derivatives | HCT 116 | 1.98 | [2] |

| Diaryl pyrido[2,3-d]pyrimidine derivatives | MCF-7 | 2.18 | [2] |

| Diaryl pyrido[2,3-d]pyrimidine derivatives | Hep G2 | 4.04 | [2] |

| Diaryl pyrido[2,3-d]pyrimidine derivatives | PC-3 | 4.18 | [2] |

Antimicrobial Activity

In addition to their anticancer potential, derivatives of this compound have been investigated for their antimicrobial properties. Various pyrimidine analogues have demonstrated inhibitory activity against a range of bacterial and fungal strains.

The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

The table below presents the antimicrobial activity of selected pyrimidine derivatives.

| Compound | Microorganism | MIC (µM/ml) | Reference |

| 12 | S. aureus | 0.87 | [1] |

| 5 | B. subtilis | 0.96 | [1] |

| 2 | E. coli | 0.91 | [1] |

| 10 | P. aeruginosa | 0.77 | [1] |

| 10 | S. enteric | 1.55 | [1] |

| 11 | A. niger | 1.68 | [1] |

| 12 | C. albicans | 1.73 | [1] |

Experimental Protocols

Synthesis of Pyrido[2,3-d]pyrimidin-7-one Derivatives

A general and versatile method for the synthesis of the pyrido[2,3-d]pyrimidine scaffold from this compound involves a multi-step sequence.[3]

-

Nucleophilic Substitution: The chlorine atom at the 4-position is displaced by an appropriate amine to introduce diversity at this position.

-

Saponification: The ethyl ester at the 5-position is hydrolyzed to the corresponding carboxylic acid.

-

Amide Coupling: The carboxylic acid is coupled with an aminoacetonitrile derivative.

-

Cyclization: An intramolecular cyclization is induced to form the pyridone ring of the pyrido[2,3-d]pyrimidine core.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated as the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways

The anticancer activity of many pyrido[2,3-d]pyrimidine derivatives stems from their ability to inhibit protein kinases, thereby modulating key signaling pathways that are crucial for cancer cell proliferation and survival. Two of the most important pathways affected are the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways.

RAS/RAF/MEK/ERK Pathway

This pathway is a central signaling cascade that regulates cell growth, differentiation, and survival. Mutations in genes encoding components of this pathway, such as RAS and RAF, are common in many cancers, leading to its constitutive activation. Pyrido[2,3-d]pyrimidine derivatives that inhibit kinases like Raf can block this pathway, leading to decreased cell proliferation and increased apoptosis.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is another critical signaling cascade that controls cell growth, metabolism, and survival. Its aberrant activation is a frequent event in cancer. By inhibiting kinases within this pathway, pyrimidine derivatives can effectively suppress tumor growth.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, providing access to a rich diversity of heterocyclic compounds with significant biological activities. The derivatives, particularly the pyrido[2,3-d]pyrimidines, have demonstrated potent anticancer effects through the inhibition of key cellular targets and modulation of critical signaling pathways. Furthermore, the antimicrobial potential of these compounds adds to their therapeutic promise. Continued exploration of the chemical space around this versatile core holds great potential for the discovery and development of novel therapeutic agents.

References

- 1. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer evaluation of diaryl pyrido[2,3-d]pyrimidine /alkyl substituted pyrido[2,3-d]pyrimidine derivatives as thymidylate synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Overview - Georganics [georganics.sk]

- 4. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: A Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, a key building block in modern organic and medicinal chemistry. This document details its synthesis, chemical properties, and significant applications, with a focus on its role in the development of targeted therapeutics.

Chemical Properties and Spectroscopic Data

This compound is a white to yellow solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 5909-24-0 | [2][3] |

| Molecular Formula | C₈H₉ClN₂O₂S | [2] |

| Molecular Weight | 232.69 g/mol | [2][3] |

| Melting Point | 58-63 °C | [1][3][4] |

| Boiling Point | 132 °C at 0.4 mmHg | [4] |

| Appearance | White to yellow solid/powder | [1][3][4] |

| Solubility | Soluble in chloroform, ethyl acetate |

Spectroscopic Data:

| ¹H NMR (DMSO-d₆, 400 MHz) δ | ¹³C NMR (DMSO-d₆, 100 MHz) δ | Reference |

| 9.42 (brs, 1H, NH), 7.88 (brs, 1H, NH), 7.37-7.34 (m, 4H), 5.22 (s, 1H), 4.31 (q, 2H), 2.24 (s, 3H), 1.32 (t, 3H) | 174.7, 167.3, 160.5, 141.4, 132.3, 128.6, 126.1, 104.1, 61.3, 58.9, 18.1, 14.0 | [5] |

Note: The provided NMR data from the supporting information appears to be for a derivative and not the title compound itself. However, ¹H and ¹³C NMR spectra for this compound are available through various suppliers and databases like PubChem.[2][6]

Synthesis of this compound

The synthesis of the title compound is a two-step process starting from S-methylisothiourea and diethyl ethoxymethylene malonate.[1]

Step 1: Synthesis of 4-oxopyrimidine sodium salt

The first step involves the condensation of S-methylisothiourea with diethyl ethoxymethylene malonate in the presence of a base to form the sodium salt of the corresponding 4-oxopyrimidine.[1]

Step 2: Chlorination

The intermediate 4-oxopyrimidine sodium salt is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), under reflux conditions to yield this compound.[1]

Experimental Protocol: Synthesis of this compound

This is a generalized protocol based on available information. Researchers should consult specific literature for optimized conditions.

-

Condensation: To a solution of sodium ethoxide in ethanol, add S-methylisothiourea sulfate and diethyl ethoxymethylene malonate. The reaction mixture is typically stirred at room temperature or with gentle heating.

-

Isolation of Intermediate: The resulting precipitate, the sodium salt of ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate, is collected by filtration and washed with a suitable solvent like ethanol or ether.

-

Chlorination: The dried sodium salt is suspended in phosphorus oxychloride. The mixture is heated to reflux and maintained at that temperature for a specified period.

-

Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product.

Diagram of Synthesis Workflow

Caption: Synthesis of the title compound.

Applications in Organic Synthesis

This compound is a versatile building block due to its multiple reactive sites. The 4-chloro substituent is susceptible to nucleophilic aromatic substitution, while the ester and methylthio groups can also be modified. This allows for the construction of a wide array of complex heterocyclic molecules.

The chlorine atom at the C4 position is readily displaced by various nucleophiles, including amines, phenoxides, and thiophenoxides.[7]

Experimental Protocol: General Nucleophilic Aromatic Substitution with an Amine

-

Reaction Setup: Dissolve this compound in a suitable solvent (e.g., methylene dichloride, ethanol, or acetonitrile).

-

Addition of Nucleophile: Add the desired amine to the solution. A base, such as sodium carbonate or triethylamine, is often added to neutralize the HCl generated during the reaction.[8]

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated, depending on the reactivity of the amine.[8]

-

Work-up and Purification: After the reaction is complete, the mixture is washed with water, and the organic layer is separated, dried, and concentrated. The product is then purified by chromatography or recrystallization.

| Nucleophile | Product |

| Dimethylamine | Ethyl 4-(dimethylamino)-2-(methylthio)pyrimidine-5-carboxylate |

| Sodium Phenoxide | Ethyl 4-phenoxy-2-(methylthio)pyrimidine-5-carboxylate |

| Sodium Thiophenoxide | Ethyl 4-(phenylthio)-2-(methylthio)pyrimidine-5-carboxylate |

| 3-chloro-4-methoxybenzylamine | Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate |

Diagram of Nucleophilic Substitution

Caption: General nucleophilic substitution.

This pyrimidine derivative is a crucial starting material for the synthesis of various kinase inhibitors, which are a major class of anticancer drugs. It has been used to synthesize inhibitors of FMS tyrosine kinase, Raf kinase, and others.[1][3][9] These inhibitors often function by blocking the signaling pathways that lead to cell proliferation and survival in cancer cells.

Application Example: Synthesis of Pyridopyridone FMS Kinase Inhibitors

This compound serves as a precursor in the multi-step synthesis of pyridopyridones, which have shown potent and selective inhibition of FMS tyrosine kinase.[9] The synthesis generally involves the initial displacement of the 4-chloro group, followed by further transformations to construct the pyridopyridone scaffold.

FMS Kinase Signaling Pathway

FMS, also known as colony-stimulating factor 1 receptor (CSF-1R), is a receptor tyrosine kinase. Its signaling is crucial for the proliferation, differentiation, and survival of macrophages. In certain cancers, aberrant FMS signaling can promote tumor growth and metastasis.

Diagram of FMS Kinase Signaling Pathway

Caption: FMS kinase signaling pathway.

This compound is a key intermediate in the synthesis of Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction.[4]

Experimental Protocol: Synthesis of Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate

-

Reaction Setup: To 600 mL of methylene dichloride, add 100 g of this compound and 91.2 g of 3-chloro-4-methoxybenzylamine.[8]

-

Addition of Reagents: The reaction mixture is stirred, and 500 mL of water, 48 g of sodium carbonate, and 1 g of tetra-butylammonium bromide are added.[8]

-

Reaction Conditions: The reaction mixture is maintained overnight at 25-30°C.[8]

-

Work-up: After completion of the reaction, the methylene dichloride layer is separated, washed with water, and evaporated to obtain the product.[8]

-

Yield and Purity: This procedure reportedly yields 145 g of the product with 95% HPLC purity.[8]

This intermediate undergoes further chemical transformations to yield the final Avanafil drug substance.

Diagram of Avanafil Intermediate Synthesis

Caption: Avanafil intermediate synthesis.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility is demonstrated in the straightforward preparation of complex heterocyclic systems, including potent kinase inhibitors and key pharmaceutical intermediates like that of Avanafil. The reactivity of its multiple functional groups allows for a diverse range of chemical transformations, making it an essential tool for medicinal chemists and drug development professionals. This guide provides a foundational understanding of its synthesis and applications, encouraging further exploration into its potential in developing novel therapeutics.

References

- 1. This compound Overview - Georganics [georganics.sk]

- 2. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98 5909-24-0 [sigmaaldrich.com]

- 4. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98%min [csnvchem.com]

- 5. rsc.org [rsc.org]

- 6. 5909-24-0|this compound|BLD Pharm [bldpharm.com]

- 7. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. WO2015177807A1 - A process for the preparation of avanafil and its novel intermediates - Google Patents [patents.google.com]

- 9. CAS#:5909-24-0 | Ethyl 4-chloro-2-Methylthio-5-pyriMidinecarboxylate | Chemsrc [chemsrc.com]

The Versatile Scaffold: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a highly versatile and commercially available building block that has garnered significant attention in the field of medicinal chemistry. Its unique arrangement of reactive sites—a susceptible chloro group at the 4-position, a modifiable methylthio group at the 2-position, and an ester at the 5-position—provides a robust platform for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This technical guide explores the key applications of this pyrimidine derivative, focusing on its role in the development of potent kinase inhibitors and phosphodiesterase-5 (PDE5) inhibitors. We will delve into the synthetic methodologies, present quantitative biological data for derived compounds, and illustrate the relevant signaling pathways to provide a comprehensive resource for researchers in drug discovery.

I. Synthesis of the Core Scaffold

The parent compound, this compound, is typically synthesized via a two-step process. The initial step involves the condensation of S-methylisothiourea with diethyl ethoxymethylene malonate in the presence of a base to form a 4-oxopyrimidine sodium salt. Subsequent treatment of this intermediate with a chlorinating agent, such as phosphorus oxychloride, under reflux conditions affords the desired this compound.[1]

II. Applications in the Synthesis of Kinase Inhibitors

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. This compound has proven to be an invaluable starting material for the synthesis of various kinase inhibitors, most notably those targeting the Raf and FMS tyrosine kinase families. The general strategy involves the nucleophilic displacement of the C4-chloro group with various amines, followed by further synthetic manipulations.

Pyrido[2,3-d]pyrimidin-7-ones as Kinase Inhibitors

A prominent class of compounds synthesized from this compound are the pyrido[2,3-d]pyrimidin-7-ones. These fused heterocyclic systems have demonstrated potent inhibitory activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), and Pim-1 kinase.

Experimental Protocol: General Synthesis of Pyrido[2,3-d]pyrimidin-7-one Derivatives

A general synthetic route to pyrido[2,3-d]pyrimidin-7-ones involves the initial reaction of this compound with an appropriate amine to substitute the chloro group. The resulting intermediate can then undergo intramolecular cyclization, often facilitated by a base, to form the pyridone ring. Further modifications can be made to the 2-methylthio group and other positions to explore structure-activity relationships (SAR). For instance, oxidation of the methylthio group to a sulfone allows for its displacement by another nucleophile.

Quantitative Biological Data:

The following tables summarize the in vitro biological activities of various pyrido[2,3-d]pyrimidine derivatives against different cancer cell lines and kinases.

Table 1: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives against Cancer Cell Lines

| Compound | Target Cell Line | IC50 (µM) |

| 5a | MCF-7 (Breast) | 1.77 |

| 5e | MCF-7 (Breast) | 1.39 |

| 6b | HepG2 (Liver) | 2.68 |

| 5a | HepG2 (Liver) | 2.71 |

| 7b | MCF-7 (Breast) | 6.22 |

| B1 | H1975 (Lung) | 0.087 |

| B7 | H1975 (Lung) | 0.023 |

| B11 | H1975 (Lung) | 0.106 |

| B7 | A549 (Lung) | 0.441 |

| B11 | A549 (Lung) | 0.655 |

| PD180970 | K562 (Leukemia) | 0.170 (for p210Bcr-Abl) |

Data sourced from multiple studies and presented for comparative purposes.[2][3][4]

Table 2: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives

| Compound | Target Kinase | IC50 (nM) |

| B1 | EGFRL858R/T790M | 13 |

| 4 | PIM-1 | 11.4 |

| 10 | PIM-1 | 17.2 |

| Staurosporine (control) | PIM-1 | 16.7 |

| 6 | PIM-1 | 34.6 |

| 11 | PIM-1 | 21.4 |

Data sourced from multiple studies and presented for comparative purposes.[3][5]

Signaling Pathways

The development of kinase inhibitors requires a thorough understanding of the signaling pathways they target. Below are graphical representations of the FMS and LCK kinase signaling pathways, which are relevant targets for inhibitors derived from the pyrimidine scaffold.

Caption: FMS (CSF-1R) signaling pathway.

References

- 1. apexbt.com [apexbt.com]

- 2. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]

- 3. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives from Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds and natural products.[1][2] Their significance is underscored by their presence in the nucleobases of DNA and RNA, as well as in various vitamins.[3] Consequently, the development of synthetic routes to novel pyrimidine derivatives is of paramount importance in the quest for new therapeutic agents with activities spanning anticancer, antiviral, anti-inflammatory, and antimicrobial domains.[2][4]

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a versatile and highly valuable starting material for the synthesis of a diverse range of pyrimidine derivatives.[5] Its trifunctional nature, featuring a reactive chloro group at the C4 position, a modifiable methylthio group at C2, and an ester functionality at C5, allows for sequential and regioselective chemical transformations. The chlorine atom is particularly susceptible to nucleophilic substitution, providing a straightforward method for introducing a variety of substituents.[5] This document provides detailed protocols for key synthetic transformations of this compound and summarizes relevant data to guide researchers in their synthetic endeavors.

Key Synthetic Transformations

The primary synthetic utility of this compound lies in the reactivity of the C4-chloro substituent towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of nitrogen, oxygen, and sulfur-based nucleophiles. Furthermore, the C2-methylthio group can be displaced, and the ester at C5 can be hydrolyzed or otherwise modified, offering multiple avenues for diversification.

A general workflow for the derivatization of this compound is outlined below:

Caption: General synthetic routes from this compound.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

This protocol describes a general method for the reaction of this compound with various nucleophiles.

Materials:

-

This compound (1.0 eq)

-

Nucleophile (e.g., amine, alkoxide, thiolate) (1.1 - 2.0 eq)

-

Base (e.g., K2CO3, NaH, Et3N) (if required)

-

Anhydrous solvent (e.g., DMF, DMSO, THF, EtOH)

-

Reaction vessel (round-bottom flask)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

To a stirred solution of this compound in an appropriate anhydrous solvent, add the nucleophile.

-

If the nucleophile is an amine salt or if an acid scavenger is needed, add a suitable base.

-

The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the nucleophile. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford the desired 4-substituted pyrimidine derivative.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C4 Position

This protocol outlines a general procedure for the synthesis of 4-aryl or 4-heteroaryl pyrimidine derivatives.

Materials:

-

This compound (1.0 eq)

-

Aryl or heteroaryl boronic acid or ester (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (0.02 - 0.1 eq)

-

Base (e.g., K2CO3, Cs2CO3, Na2CO3) (2.0 - 3.0 eq)

-

Solvent system (e.g., Dioxane/H2O, Toluene/EtOH/H2O, DMF)

-

Reaction vessel (Schlenk tube or microwave vial)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification equipment

Procedure:

-

In a reaction vessel, combine this compound, the boronic acid/ester, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the degassed solvent system via syringe.

-

The reaction mixture is heated to the desired temperature (typically 80-120 °C) with stirring. The reaction can also be performed under microwave irradiation to reduce reaction times.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated, and the residue is partitioned between an organic solvent and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield the 4-aryl/heteroaryl pyrimidine derivative.

Data Presentation

Table 1: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent/Conditions | Product | Yield (%) | Reference |

| Dimethylamine | Dimethylamine | Ethyl 4-(dimethylamino)-2-(methylthio)pyrimidine-5-carboxylate | Not specified | [6] |

| Sodium phenoxide | Sodium phenoxide | Ethyl 4-phenoxy-2-(methylthio)pyrimidine-5-carboxylate | Not specified | [6] |

| Sodium thiophenoxide | Sodium thiophenoxide | Ethyl 4-(phenylthio)-2-(methylthio)pyrimidine-5-carboxylate | Not specified | [6] |

| Potassium fluoride | Potassium fluoride | Ethyl 4-fluoro-2-(methylthio)pyrimidine-5-carboxylate | Not specified | [6] |

| Sodium ethoxide | NaOEt, EtOH, 20°C, 2h | Ethyl 4-ethoxy-2-(methylthio)pyrimidine-5-carboxylate | 89 | [7] |

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Boronic Acid | Catalyst/Base/Solvent | Product | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh3)4/Na2CO3/Dioxane:H2O | Ethyl 4-phenyl-2-(methylthio)pyrimidine-5-carboxylate | ~70-90 (Typical) | General Procedure |

| 4-Methoxyphenylboronic acid | PdCl2(dppf)/K2CO3/Toluene:EtOH:H2O | Ethyl 4-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carboxylate | ~70-90 (Typical) | General Procedure |

Note: The yields for Suzuki coupling are typical ranges as specific literature data for this exact substrate was not found in the initial search. These are based on general knowledge of similar reactions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a 4-substituted pyrimidine derivative.

Caption: A standard laboratory workflow for synthesis and purification.

Applications in Drug Development

Derivatives of this compound have shown significant promise in medicinal chemistry. For instance, they have been utilized in the synthesis of pyrimidinopyridones, which act as potent and selective inhibitors of FMS tyrosine kinase, a target for anti-inflammatory therapies.[8] Additionally, pyrido[2,3-d]pyrimidin-7-one derivatives synthesized from this starting material have been investigated as inhibitors of kinases like Raf, with potential applications in cancer treatment.[4] The broad spectrum of biological activities associated with pyrimidine derivatives, including anticancer, antiviral, and antibacterial properties, makes this scaffold a fertile ground for the discovery of new therapeutic agents.[1][2][4]

The general importance of pyrimidine derivatives in medicinal chemistry is well-established. They are key components in a variety of therapeutic agents, and the ability to readily synthesize diverse libraries of these compounds is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.

For researchers in drug development, this compound represents a commercially available and highly adaptable building block for accessing novel chemical matter with the potential for significant biological activity.

References

- 1. growingscience.com [growingscience.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]

- 4. This compound Overview - Georganics [georganics.sk]

- 5. nbinno.com [nbinno.com]

- 6. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. 4-氯-2-甲硫基嘧啶-5-羧酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols: Nucleophilic Substitution Reactions of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure features a pyrimidine ring substituted with a reactive chlorine atom at the 4-position, a methylthio group at the 2-position, and an ethyl carboxylate at the 5-position. The electron-withdrawing nature of the pyrimidine ring and the carboxylate group activates the chlorine atom, making it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide array of functional groups at the C4 position, leading to the synthesis of diverse molecular scaffolds with potential therapeutic applications.

This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound with various nucleophiles. The resulting substituted pyrimidine derivatives are valuable intermediates in the synthesis of kinase inhibitors, anti-inflammatory agents, and other biologically active compounds. For instance, this compound is a key intermediate in the synthesis of the PDE5 inhibitor, avanafil.[1]

General Reaction Scheme

The fundamental reaction involves the displacement of the C4-chloro group by a nucleophile (Nu-H or Nu-), as depicted in the following scheme:

References

The Strategic Utility of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate in the Synthesis of Potent Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a highly versatile and strategically important starting material in the synthesis of a diverse range of kinase inhibitors. Its unique arrangement of functional groups—a reactive chloro group at the 4-position, a modifiable methylthio group at the 2-position, and an ester at the 5-position—provides multiple handles for synthetic elaboration. This allows for the construction of complex heterocyclic scaffolds, most notably the pyrido[2,3-d]pyrimidine core, which is a common feature in numerous clinically relevant kinase inhibitors.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors targeting key enzymes in cellular signaling pathways, such as Cyclin-Dependent Kinases 4 and 6 (CDK4/6) and Fibroblast Growth Factor Receptors (FGFRs). Dysregulation of these kinases is a hallmark of many cancers, making them critical targets for therapeutic intervention.

Application Notes

The primary application of this compound lies in its role as a key building block for the synthesis of pyrido[2,3-d]pyrimidin-7-ones. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amines. This reaction is often the initial step in building the kinase inhibitor scaffold. The methylthio group at the 2-position can be retained or oxidized to a sulfone to facilitate further substitution, enabling the introduction of diverse side chains that can fine-tune the inhibitor's potency and selectivity. The ethyl ester at the 5-position is crucial for the subsequent annulation reaction to form the fused pyridone ring of the pyrido[2,3-d]pyrimidine system.

This synthetic strategy has been successfully employed in the development of potent and selective inhibitors of several kinase families:

-

CDK4/6 Inhibitors: This starting material is instrumental in the synthesis of Palbociclib (Ibrance®), a blockbuster drug for the treatment of HR-positive, HER2-negative breast cancer. The pyrido[2,3-d]pyrimidine core of Palbociclib is constructed using a synthetic route that can be initiated from this pyrimidine derivative.

-

FGFR Inhibitors: The pyrido[2,3-d]pyrimidine scaffold is also found in numerous inhibitors of Fibroblast Growth Factor Receptors, which are implicated in various cancers. The versatility of the starting material allows for the introduction of substituents necessary for potent and selective FGFR inhibition.

-

Other Tyrosine Kinase Inhibitors: The synthetic routes branching from this pyrimidine can be adapted to target other tyrosine kinases, such as c-Src and Epidermal Growth Factor Receptor (EGFR), by modifying the substituents introduced at the 2- and 4-positions of the pyrimidine ring.

Experimental Protocols

The following protocols provide a generalized yet detailed methodology for the synthesis of a key intermediate in the preparation of pyrido[2,3-d]pyrimidine-based kinase inhibitors, starting from this compound.

Protocol 1: Synthesis of Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate

This protocol details the nucleophilic aromatic substitution of the chloro group with cyclopentylamine.

Materials:

-

This compound (1.0 eq)

-

Cyclopentylamine (1.2 eq)

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Ethanol (EtOH) or Acetonitrile (MeCN)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol (10 mL per gram of starting material) in a round-bottom flask, add cyclopentylamine (1.2 eq) and triethylamine (1.5 eq).

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C) with stirring.

-

Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude residue can be purified by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the pure product.

Protocol 2: Synthesis of 6-acetyl-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (A Key Palbociclib Intermediate)

This multi-step protocol outlines the construction of the bicyclic pyrido[2,3-d]pyrimidin-7-one core.

Step 2a: Synthesis of 2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one

This step involves a condensation and cyclization sequence.

Materials:

-

Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate (from Protocol 1)

-

Ethyl acetoacetate

-

Sodium ethoxide (NaOEt) in ethanol

-

Dowtherm A or other high-boiling solvent

-

Phosphorus oxychloride (POCl₃)

Procedure:

-

A mixture of Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate and a slight excess of ethyl acetoacetate is heated in the presence of a strong base like sodium ethoxide in a high-boiling solvent such as Dowtherm A. This facilitates a condensation reaction followed by intramolecular cyclization to form the pyridone ring.

-

The resulting intermediate is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to replace the methylthio group with a chloro group, yielding 2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one.

Step 2b: Acetylation at the 6-position

Materials:

-

2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one

-

Acetyl chloride or acetic anhydride

-

A Lewis acid catalyst (e.g., AlCl₃) or a strong base for deprotonation followed by acylation.

Procedure:

-

The pyrido[2,3-d]pyrimidin-7-one from the previous step is subjected to a Friedel-Crafts acylation or a similar reaction to introduce an acetyl group at the 6-position. This typically involves reacting the substrate with acetyl chloride or acetic anhydride in the presence of a suitable catalyst.

Purification of Pyrido[2,3-d]pyrimidine Derivatives:

Purification of the intermediates and final products is crucial. Common techniques include:

-

Recrystallization: This is effective for obtaining highly pure crystalline solids. A suitable solvent or solvent mixture is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Column Chromatography: Silica gel is the most common stationary phase for purifying these compounds. The choice of eluent (mobile phase) is determined by the polarity of the compound and is often optimized using TLC. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. For basic compounds, adding a small amount of triethylamine to the eluent can improve peak shape and prevent tailing.

Quantitative Data

The following tables summarize the inhibitory activities of representative kinase inhibitors whose synthesis can be initiated from this compound.

Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidine-based Kinase Inhibitors

| Compound ID | Target Kinase | IC50 (nM) | Reference Cell Line |

| Palbociclib | CDK4 | 11 | - |

| CDK6 | 16 | - | |

| PD-089828 | PDGFr | 1110 | - |

| FGFr | 130 | - | |

| EGFr | 450 | - | |

| c-Src | 220 | - | |

| Compound 6c | PDGF-stimulated cell proliferation | 300 | Vascular Smooth Muscle Cells |

| Compound 4e | FGFr | 60 | - |

Data is compiled from various sources in the scientific literature.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using DOT language, illustrate the targeted signaling pathways and a general experimental workflow.

Caption: CDK4/6 Signaling Pathway and Inhibition.

Caption: FGFR Signaling Pathway and Inhibition.

Caption: General Synthetic Workflow.

Protocol for the synthesis of pyrido[2,3-d]pyrimidin-7-one using Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The synthetic route starts from the commercially available Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. The protocol follows a two-step reaction sequence involving a nucleophilic aromatic substitution followed by a thermally induced intramolecular cyclization, analogous to the Gould-Jacobs reaction. This application note includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and aid in laboratory practice.

Introduction

Pyrido[2,3-d]pyrimidin-7(8H)-ones are a class of bicyclic heteroaromatic compounds that are of significant interest to the pharmaceutical industry. Their structural similarity to purine nucleobases allows them to interact with a variety of biological targets, leading to a wide range of pharmacological activities, including kinase inhibition. The synthesis of this scaffold is a critical step in the development of new therapeutic agents. The presented protocol offers a reliable method to obtain the 2-(methylthio) substituted derivative, which can serve as a versatile intermediate for further functionalization.

Overall Reaction Scheme

The synthesis is accomplished in two sequential steps:

-

Amination: Substitution of the chloro group at the C4 position of this compound with ammonia to yield Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate.

-

Cyclization: Intramolecular condensation of the amino and ester functionalities of the intermediate via thermal cyclization to form the final pyrido[2,3-d]pyrimidin-7-one ring system.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one.

| Step | Reaction | Starting Material | Product | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Amination | This compound | Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate | Ethanolic Ammonia, Ethanol | 100 | 12 | ~85-95 |

| 2 | Intramolecular Cyclization | Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate | 2-(Methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one | Diphenyl ether | 250 | 0.5-1 | ~70-80 |

Experimental Protocols

Step 1: Synthesis of Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

Materials:

-

This compound

-

Saturated solution of ammonia in ethanol (ethanolic ammonia)

-

Ethanol

-

Pressure vessel or sealed tube

-

Rotary evaporator

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

-

In a pressure vessel, dissolve this compound (1.0 eq) in ethanol.

-

Add a saturated solution of ammonia in ethanol (10-20 eq).

-

Seal the vessel and heat the reaction mixture at 100 °C for 12 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess ammonia.

-

The resulting crude product, Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate, can be used in the next step without further purification. For analytical purposes, the product can be purified by recrystallization from ethanol.

Step 2: Synthesis of 2-(Methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Materials:

-

Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

-

Diphenyl ether

-

Hexane or petroleum ether

-

High-temperature heating mantle with a temperature controller

-

Condenser

-

Filtration apparatus (e.g., Büchner funnel)

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

-

Place Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) in a round-bottom flask equipped with a condenser.

-

Add diphenyl ether as a high-boiling solvent.

-

Heat the reaction mixture to 250 °C and maintain this temperature for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Upon cooling, the product will precipitate from the diphenyl ether.

-

Add hexane or petroleum ether to the cooled mixture to further precipitate the product and to facilitate filtration.

-

Collect the solid product by filtration and wash it thoroughly with hexane or petroleum ether to remove the residual diphenyl ether.

-

Dry the product, 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, under vacuum.

Visualizations

Synthetic Workflow Diagram

Caption: Synthetic pathway for 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one.

Logical Relationship of Key Steps

Application Notes and Protocols: The Strategic Role of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate in the Synthesis of Avanafil Intermediates

Abstract

Avanafil, a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor, is a second-generation therapeutic agent for erectile dysfunction. Its synthesis relies on the efficient construction of a core pyrimidine scaffold. A key starting material in this multi-step synthesis is ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. This application note provides a detailed overview of the utilization of this critical reagent in the synthesis of Avanafil intermediates, presenting quantitative data, comprehensive experimental protocols, and visual diagrams of the synthetic workflow and the relevant biological signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction